Etiocholenic acid

Description

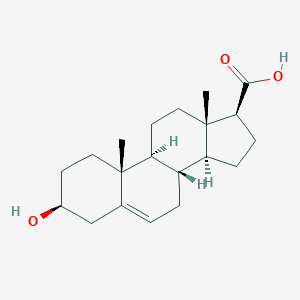

Structure

3D Structure

Properties

IUPAC Name |

(3S,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23)/t13-,14-,15-,16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOLZNAUACBCR-WQBJWTDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC=C4[C@@]3(CC[C@@H](C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-79-8 | |

| Record name | Etiocholenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010325798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Etiocholenic Acid: Structural Chemistry, Synthesis, and Pharmaceutical Utility

This guide serves as a definitive technical reference for Etiocholenic Acid (historically and industrially known as Etienic Acid ), specifically focusing on the

Technical Whitepaper | Version 1.0 [1]

Executive Technical Summary

Etiocholenic acid (IUPAC:

Unlike the C21 corticosteroids (which possess a ketol side chain) or C19 androgens (which possess a ketone or hydroxyl at C17), Etiocholenic acid features a C17-carboxylic acid.[1] This functional handle is chemically versatile, allowing for the synthesis of complex esters used in retrometabolic drug design (soft steroids) and the construction of amide-based inhibitors like Dutasteride.[1]

Nomenclature Clarification:

- -Etiocholenic Acid (Etienic Acid): The primary subject of this guide.[1][2] CAS: 10325-79-8.[1][3]

-

3-Keto-4-etiocholenic Acid: The

-3-ketone derivative (oxidized A-ring).[1] CAS: 302-97-6.[1][4][5][6][7]

Chemical Structure & Physiochemical Properties[1][3][8]

The molecule consists of the tetracyclic gonane core with a double bond at C5-C6, a hydroxyl group at C3 in the

Physiochemical Data Profile[1][8]

| Property | Metric | Technical Context |

| Common Name | Etienic Acid / Etiocholenic Acid | Synonyms: |

| CAS Registry | 10325-79-8 | Acetate derivative: 51424-66-9 |

| Formula | MW: 318.45 g/mol | |

| Stereochemistry | ||

| Melting Point | 274–276 °C | High lattice energy due to intermolecular H-bonding (COOH dimer + OH).[1][9] |

| Solubility | DMSO, Pyridine, DMF | Sparingly soluble in |

| pKa (Calc) | ~4.8 (COOH) | Typical for steroidal carboxylic acids.[1][9] |

| UV Absorption | Weak chromophore (isolated double bond).[1][9] |

Structural Visualization (DOT)

The following diagram illustrates the core connectivity and stereochemistry.

Caption: Structural logic of Etiocholenic acid and its relationship to the industrially relevant 3-keto derivative.

Synthetic Pathways & Production

The synthesis of Etiocholenic acid is a classic example of side-chain degradation .[1] The primary industrial route utilizes Diosgenin (via Pregnenolone) or Phytosterols .[1][9]

The Haloform Degradation Route (From Pregnenolone)

This is the standard laboratory and pilot-scale method.[1] It converts the methyl ketone of pregnenolone into a carboxylic acid.[1][9]

Reaction Logic:

-

Protection: The C3-hydroxyl is protected (usually as an acetate) to prevent oxidation.[1][9]

-

Haloform Reaction: The acetyl side chain (

) is treated with Hypobromite ( -

Mechanism: The methyl group is tri-halogenated, followed by nucleophilic attack by hydroxide, expelling the haloform (

) and yielding the carboxylate.[1][9]

Step-by-Step Protocol:

-

Dissolution: Dissolve Pregnenolone Acetate (1 eq) in Dioxane/Water.

-

Oxidation: Add NaOH (4 eq) and slowly drip

(3.5 eq) at <10°C. -

Quenching: Destroy excess hypobromite with Sodium Bisulfite.

-

Acidification: Acidify with HCl to pH 2 to precipitate the crude acid.

-

Hydrolysis: Reflux in methanolic KOH to remove the C3-acetate protection.

-

Purification: Recrystallize from Acetic Acid/Methanol.

Industrial Pathway Visualization[1][8]

Caption: Manufacturing flow from plant sterols to high-value API intermediates via Etiocholenic acid.

Analytical Profiling & Identification

For researchers validating the identity of Etiocholenic acid, the following spectral signatures are definitive.

Nuclear Magnetic Resonance (NMR)

-

-NMR (DMSO-

Mass Spectrometry (ESI-MS)[1]

-

Parent Ion:

at m/z 317.2. -

Fragmentation: Loss of

(

Pharmaceutical Applications

Soft Drug Design (Retrometabolic Approaches)

Etiocholenic acid derivatives are central to the concept of "Soft Steroids" —drugs designed to be metabolically deactivated after exerting their local effect.[1][9]

-

Mechanism: The C17-carboxylic acid is esterified with a labile group (e.g., chloromethyl ester).[1]

-

Example: Loteprednol Etabonate . While Loteprednol is technically derived from

-cortienic acid, the synthetic logic mirrors that of etiocholenic acid esters.[1] The body's esterases rapidly hydrolyze the C17-ester back to the inactive acid form (Etiocholenic/Cortienic acid), minimizing systemic side effects like adrenal suppression.[1]

5 -Reductase Inhibitors

The 3-keto-4-etiocholenic acid (CAS 302-97-6) is the immediate precursor to the amide side chains found in Dutasteride and Finasteride analogs.[1]

-

Protocol: The acid is activated (via oxalyl chloride) to the acid chloride, then reacted with 2,5-bis(trifluoromethyl)aniline (for Dutasteride synthesis).[1]

References

-

Marker, R. E., et al. (1947).[1][9] Sterols.[1][9][10][11][12] CLVII. Sapogenins. 69. Isolation and structures of new sterols. Journal of the American Chemical Society.[1][9] [1]

-

Bodor, N., & Buchwald, P. (2000).[1][9] Soft drug design: General principles and recent applications in the corticosteroid field.[1][9] Medicinal Research Reviews.[1][9]

-

PubChem. (2024).[1][9] Compound Summary: 3beta-Hydroxy-5-etienic acid (CAS 10325-79-8).[1][3] National Library of Medicine.[1][9] [1]

-

Organic Syntheses. (1955).[1][9] 3beta-Acetoxyetienic Acid.[1][2][9][8] Org.[1][2][9] Synth. Coll. Vol. 3, p.11.

-

European Chemicals Agency (ECHA). (2024).[1][5][9] Substance Information: 3-Keto-4-etiocholenic acid (CAS 302-97-6).[1][4][5][6][7][1]

Sources

- 1. 3-Hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta(a)phenanthren-17-one | C19H28O2 | CID 76 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. China 3-Oxo-4-androsten-17β-carboxylic acid Manufacturers & Suppliers - Humanwell [steroid-chem.com]

- 5. (17beta)-3-Oxoandrost-4-ene-17-carboxylic acid | C20H28O3 | CID 99472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Testosterone 17β-Carboxylic Acid | CAS:302-97-6 | Atomaxchem [en.atomaxchem.com]

- 7. ECHA CHEM [chem.echa.europa.eu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Studies of the pharmacology of 17α-ethynyl-androst-5-ene-3β,7β,17β-triol, a synthetic anti-inflammatory androstene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of a non-settling gel formulation of 0.5% loteprednol etabonate for anti-inflammatory use as an ophthalmic drop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Chemoselective Process For Preparation Of Loterprednol Etabonate. [quickcompany.in]

Stereochemical and Functional Divergence: Etienic vs. Etiocholanic Acid

Executive Summary

In the high-precision field of steroid chemistry and corticosteroid drug development, the distinction between Etienic Acid and Etiocholanic Acid is not merely nomenclatural—it is a fundamental divergence in stereochemistry that dictates solubility, receptor affinity, and metabolic fate.

While both are C20 androstane derivatives possessing a C17-carboxylic acid, they represent two distinct topological classes:[1]

-

Etienic Acid Series: Characterized by unsaturation (typically

or -

Etiocholanic Acid Series: Characterized by A-ring saturation with a

-cis A/B ring fusion, resulting in a distinct "bent" molecular architecture.[1]

This guide dissects the structural, synthetic, and analytical differences between these two entities, providing actionable protocols for their isolation and identification in pharmaceutical matrices.

Part 1: Structural Anatomy & Stereochemistry[1]

The core difference lies in the A-ring saturation and the resulting geometry of the steroid nucleus.

Etienic Acid (The Unsaturated Planar Scaffold)

Historically, "Etienic Acid" is a trivial name often applied to androst-4-en-3-one-17

-

IUPAC: 3-oxoandrost-4-ene-17

-carboxylic acid[1][2] -

Geometry: The

double bond forces the A-ring into a half-chair conformation, maintaining a relatively planar relationship with the B, C, and D rings. -

Key Feature: Conjugated ketone system (

-unsaturated ketone) at C3-C5.[1]

Etiocholanic Acid (The Saturated Bent Scaffold)

Etiocholanic acid represents the fully reduced form with specific stereochemistry at C5.[1] The term "Etiocholane" strictly refers to the

-

IUPAC:

-hydroxy- -

Geometry: The

-hydrogen implies a cis-fusion between rings A and B.[1] This creates a sharp "kink" or bend (approx. 90°) in the steroid backbone.[1] -

Key Feature: Lack of UV absorbance (no conjugation) and significant steric bulk perpendicular to the general plane of the molecule.[1]

Visualization of Stereochemical Divergence

The following diagram contrasts the topological difference between the planar-like Etienic scaffold and the bent Etiocholanic scaffold.

Figure 1: Topological comparison. Note the 'Bent' geometry of the Etiocholanic series due to the 5

Part 2: Synthetic Origins & Degradation Pathways[1]

In drug development, these acids primarily appear as oxidative degradation products of corticosteroids. The C17 dihydroxyacetone side chain (found in Hydrocortisone, Prednisolone) is highly susceptible to oxidative cleavage.[1]

The Oxidative Cleavage Mechanism

Reagents such as Sodium Bismuthate (

-

Pathway A (Preservation): If the oxidation is performed on the parent corticosteroid (e.g., Cortisol), the

system survives, yielding 11-hydroxy-etienic acid (Cortienic acid).[1] -

Pathway B (Metabolism/Reduction): In vivo, cortisol is first reduced to tetrahydrocortisol (

).[1] Subsequent side-chain cleavage yields 11-hydroxy-etiocholanic acid .[1]

Experimental Protocol: Synthesis of Etienic Acid Derivatives via Side-Chain Cleavage

Context: This protocol describes the conversion of Cortisol to 11

Materials:

-

Substrate: Hydrocortisone (Micronized)[1]

-

Oxidant: Sodium Bismuthate (

)[1] -

Solvent: 50% Acetic Acid (aq)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 g of Hydrocortisone in 40 mL of 50% aqueous acetic acid. Ensure complete solubilization to prevent heterogeneous kinetics.

-

Oxidation: Add 4.0 g of Sodium Bismuthate suspended in the dark.

-

Critical Control: The reaction must be kept in the dark to prevent non-specific radical photo-degradation.[1]

-

-

Agitation: Shake mechanically for 1 hour at room temperature (20-25°C).

-

Quenching: Filter the mixture through a Celite pad to remove excess bismuth salts. Wash the pad with water.

-

Extraction: Extract the filtrate with Ethyl Acetate (3 x 50 mL).

-

Purification: The acidic product can be separated from neutral impurities by extracting the organic layer with 5%

. Acidify the bicarbonate layer with HCl to precipitate the Etienic acid derivative .

Figure 2: Synthetic divergence based on the saturation state of the precursor.[1]

Part 3: Analytical Differentiation

Distinguishing these acids is critical during impurity profiling (e.g., USP/EP monographs for corticosteroids).[1]

Comparative Data Table

| Feature | Etienic Acid Series ( | Etiocholanic Acid Series ( |

| UV Absorbance | Strong | Negligible / End absorption only |

| Optical Rotation | Highly Dextrorotatory (+) | Varies, but often less (+) due to bent frame |

| H-NMR (C19 Methyl) | Downfield shift ( | Upfield shift ( |

| Polarity (RP-HPLC) | Slightly more polar (planar/conjugated) | Less polar (bulky/hydrophobic) |

| Mass Spec (ESI-) | [M-H]- stable | [M-H]- often shows water loss |

NMR Diagnostics

The most reliable method for distinguishing the

-

Etienic (

): The C19 methyl signal is deshielded by the magnetic anisotropy of the C4=C5 double bond.[1] -

Etiocholanic (

): The C19 methyl is shielded.[1] Furthermore, the H-5 proton (if visible) appears as a broad multiplet in the aliphatic region, distinct from the olefinic H-4 singlet (

Part 4: Pharmacological & Industrial Relevance[1][3]

Impurity Profiling in Corticosteroids

In the manufacturing of Dexamethasone or Prednisolone, the presence of Etienic acid derivatives (e.g., 11

-

Regulatory Limit: These are typically controlled as "Unspecified Impurities" or specific degradants with limits

(ICH Q3B).[1] -

Detection: Because Etiocholanic acids lack the UV chromophore, they are often missed by standard UV-HPLC methods used for the API.[1] Refractive Index (RI) or Charged Aerosol Detection (CAD) is required for the saturated variants.[1]

Bioisosteres and Haptens

Etienic acids are frequently used as haptens to generate antibodies against corticosteroids.

-

Protocol Logic: The carboxylic acid at C17 allows for the formation of an amide bond with carrier proteins (e.g., BSA) using EDC/NHS coupling. This exposes the A-ring (the bioactive recognition site) to the immune system, generating highly specific antibodies for immunoassays.

References

-

IUPAC Commission on the Nomenclature of Organic Chemistry. (1989).[1] Nomenclature of Steroids. Pure & Appl. Chem., 61(10), 1783-1822.[1] Link

-

Brooks, C. J., & Norymberski, J. K. (1953). The Oxidation of Corticosteroids with Sodium Bismuthate. Biochemical Journal, 55(3), 371.[1] Link

-

U.S. Pharmacopeia (USP). Hydrocortisone Monograph: Organic Impurities. USP-NF Online.[1] (Requires Subscription for full text, general chapter reference: <621> Chromatography). Link[1]

- Bhacca, N. S., & Williams, D. H. (1964). Applications of NMR Spectroscopy in Organic Chemistry: Illustrations from the Steroid Field. Holden-Day. (Seminal text on Steroid NMR shifts).

-

Caspi, E., et al. (1962).[1] Degradation of Corticosteroids.[3] IV. Preparation of Etienic Acids. Journal of Organic Chemistry, 27(9), 3183–3188.[1] Link[1]

Sources

3-hydroxy-5-androstene-17-carboxylic acid synonyms

Technical Profile: Etienic Acid (3 -hydroxyandrost-5-ene-17 -carboxylic acid)[1][2][3]

Executive Summary

3-hydroxy-5-androstene-17-carboxylic acid , most commonly known as Etienic Acid , represents a pivotal scaffold in steroid chemistry.[1] Structurally, it is the C20-nor derivative of pregnenolone, retaining the androst-5-ene nucleus but replacing the acetyl side chain with a carboxylic acid moiety.[1]

This guide serves as a definitive technical resource for researchers utilizing this compound as a pharmaceutical intermediate or metabolic standard.[1] It moves beyond simple nomenclature to explore the stereochemical imperatives, synthetic pathways, and analytical fingerprints required for rigorous drug development.[1]

Part 1: Chemical Identity & Nomenclature Taxonomy[3]

The term "3-hydroxy-5-androstene-17-carboxylic acid" is chemically ambiguous without stereochemical designators. In the context of natural steroid metabolism and synthesis, the primary isomer of interest is the

Primary Synonyms & Identifiers

The following table consolidates the accepted nomenclature for the bioactive

| Category | Identifier / Name | Context |

| Common Name | Etienic Acid | Historical trivial name derived from "etio-" (degradation product).[1] |

| IUPAC Name | Systematic chemical description.[1] | |

| CAS Registry | 10325-79-8 | Specific to the |

| Derivative CAS | 7254-03-7 | Refers to Methyl Etienate (Methyl ester form), often the commercial starting material.[1] |

| Related Isomer | Isoetienic Acid | The |

Structural Taxonomy

Researchers must distinguish between the target molecule and its stereoisomers/derivatives to avoid "scaffold hopping" errors during synthesis.[1]

Part 2: Synthetic Pathways & Production[3]

The synthesis of Etienic Acid is a classic example of oxidative side-chain cleavage . The most robust protocol for laboratory and pilot-scale production is the King Reaction (Iodine/Pyridine), which offers superior specificity over the traditional Haloform reaction (Hypobromite), protecting the

Experimental Protocol: Oxidative Cleavage of Pregnenolone

Objective: Conversion of Pregnenolone (

Reagents & Materials:

-

Substrate: Pregnenolone (

-hydroxypregn-5-en-20-one).[1] -

Oxidant: Iodine (

).[1] -

Solvent/Base: Pyridine (anhydrous), Sodium Hydroxide (NaOH).[1]

-

Workup: Hydrochloric acid (HCl), Dichloromethane (DCM).[1]

Step-by-Step Methodology:

-

Pyridinium Salt Formation:

-

Dissolve Pregnenolone (1.0 eq) in anhydrous pyridine.

-

Add Iodine (1.1 eq) and heat to 100°C for 1 hour.

-

Mechanism:[1][3][4][5] The iodine alpha-iodinates the C21 methyl group. Pyridine displaces the iodide, forming the C21-pyridinium iodide salt .[1]

-

Control Point: Monitor by TLC.[1] The salt is highly polar and will remain at the baseline compared to the starting material.

-

-

Cleavage (Hydrolysis):

-

Isolation:

Visualization of Synthetic Logic

The following diagram illustrates the transformation logic, highlighting the critical intermediate.

Figure 1: The King Reaction pathway for converting Pregnenolone to Etienic Acid via a pyridinium salt intermediate.[1]

Part 3: Analytical Characterization[3]

Trustworthiness in steroid chemistry relies on distinguishing the

NMR Profiling ( NMR, 400 MHz, )

The shift of the C18 methyl group is the most sensitive probe for C17 stereochemistry.[1]

| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Note |

| H-6 (Vinylic) | 5.35 | Multiplet | Confirms |

| H-3 ( | 3.52 | Multiplet | Typical for |

| H-18 ( | 0.75 - 0.78 | Singlet | Critical: Upfield shift compared to |

| H-19 ( | 1.02 | Singlet | Standard angular methyl reference.[1] |

| -COOH | 10.5 - 12.0 | Broad Singlet | Exchangeable; confirms free acid.[1] |

Mass Spectrometry

Part 4: Biological Relevance & Metabolic Logic[3]

Etienic acid is not merely a synthetic intermediate; it is a marker of corticosteroid catabolism.[1] Understanding its origin allows researchers to map metabolic flux in adrenal disorders.[1]

The Cortio-Etienic Pathway

In biological systems (and oxidative degradation studies), corticosteroids with a dihydroxyacetone side chain (like Cortisol or Cortexolone) can undergo oxidative scission.[1] This removes the C20/C21 carbons, leaving the C17-carboxylic acid (Etienic acid structure).[1]

This pathway is distinct from the androgen pathway (which yields 17-ketones like DHEA).[1]

Figure 2: Divergence of corticosteroid metabolism yielding Etienic Acid (oxidative) vs. Androgens (lyase).[1]

References

-

National Center for Biotechnology Information (NCBI). Etienic Acid - PubChem Compound Summary. PubChem.[1] Available at: [Link][1]

-

Krasso, A. F., et al. Synthesis of 3beta-hydroxy-5-etienic acid derivatives.[1] Helvetica Chimica Acta.[1] Available at: [Link][1]

-

Marker, R. E., et al. Sterols.[1] XCVII. The degradation of pregnenolone to etienic acid.[1] Journal of the American Chemical Society.[1] Available at: [Link][1]

Navigating the Crossroads of Bile Acid Signaling: A Technical Guide to Obeticholic Acid

A Senior Application Scientist's In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Clarifying the Nomenclature - Etienic Acid vs. Obeticholic Acid

It is imperative to begin this guide by addressing a potential point of confusion for researchers. The initial query for "Etiocholenic acid" with CAS number 10325-79-8 leads to a compound more formally known as Etienic acid . While "Etiocholenic acid" is a recognized synonym, Etienic acid is primarily documented as a steroid intermediate, notably in the synthesis of compounds like finasteride. Comprehensive data regarding its biological activity, mechanism of action, and therapeutic applications as a standalone agent are scarce in publicly available literature.

Conversely, a structurally related and extensively studied compound, Obeticholic Acid (OCA) , with CAS number 459789-99-2, is a potent therapeutic agent with significant applications in liver disease. Given the depth of inquiry sought by this guide's intended audience, we will focus on Obeticholic Acid. This decision is based on the inference that the user's interest lies in a compound with a rich dataset relevant to drug development and clinical application.

Introduction to Obeticholic Acid: A Potent Farnesoid X Receptor (FXR) Agonist

Obeticholic acid (OCA), sold under the brand name Ocaliva®, is a semi-synthetic bile acid analogue.[1] Chemically, it is 6α-ethyl-chenodeoxycholic acid.[1] OCA is a first-in-class, potent and selective agonist for the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[2][3] Its development and approval have marked a significant advancement in the treatment of chronic liver diseases, particularly primary biliary cholangitis (PBC).[1]

Physicochemical Properties of Obeticholic Acid

A thorough understanding of the physicochemical properties of a drug candidate is fundamental for formulation development and analytical method design.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₄O₄ | [2] |

| Molecular Weight | 420.63 g/mol | [1] |

| CAS Number | 459789-99-2 | [2] |

| Appearance | White to off-white powder | [4] |

| Melting Point | 108-110 °C | [1] |

| Solubility | Soluble in DMSO and ethanol. Low solubility in water. | [4] |

| pKa | ~4.76 (Predicted) |

Mechanism of Action: The Central Role of FXR Activation

The therapeutic effects of Obeticholic Acid are mediated through its potent agonism of the Farnesoid X Receptor (FXR).[2] FXR is highly expressed in the liver and small intestine, where it functions as a primary sensor for bile acids.[5]

Activation of FXR by OCA initiates a cascade of transcriptional events that regulate bile acid homeostasis. This multifaceted mechanism involves:

-

Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the small heterodimer partner (SHP). SHP, in turn, inhibits the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[5][6]

-

Stimulation of Bile Acid Secretion: FXR activation upregulates the expression of the bile salt export pump (BSEP), a key transporter responsible for the efflux of bile acids from hepatocytes into the bile canaliculi.[6]

-

Enterohepatic Feedback Loop: In the intestine, FXR activation by OCA stimulates the release of fibroblast growth factor 19 (FGF19).[7] FGF19 travels via the portal circulation to the liver, where it binds to its receptor, FGFR4, and further suppresses CYP7A1 expression, providing an additional layer of negative feedback on bile acid synthesis.[7]

-

Anti-inflammatory and Anti-fibrotic Effects: Beyond its effects on bile acid homeostasis, FXR activation has been shown to exert anti-inflammatory and anti-fibrotic effects in the liver. In hepatic macrophages (Kupffer cells), FXR activation can suppress pro-inflammatory signaling pathways such as NF-κB.[8][9] In hepatic stellate cells, the primary cell type responsible for liver fibrosis, FXR activation can inhibit their activation and proliferation.[8]

The following diagram illustrates the signaling pathway of Obeticholic Acid through FXR activation.

Caption: Obeticholic Acid Signaling Pathway via FXR Activation.

Synthesis of Obeticholic Acid

The synthesis of Obeticholic Acid is a multi-step process that typically starts from a readily available bile acid, such as chenodeoxycholic acid (CDCA). The key transformation is the introduction of an ethyl group at the 6α position. While various synthetic routes have been developed, a general conceptual workflow is outlined below.

Caption: Conceptual Workflow for the Synthesis of Obeticholic Acid.

A detailed, step-by-step protocol for the synthesis of Obeticholic Acid is beyond the scope of this guide but can be found in the patent literature.[10] The purification of the final product often involves crystallization from suitable solvents like ethyl acetate or isopropyl acetate to achieve high purity.[10]

Analytical Methodologies for Obeticholic Acid

Robust analytical methods are crucial for the quality control of Obeticholic Acid in bulk drug substance and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used technique.

Representative HPLC Method for the Quantification of Obeticholic Acid

This protocol is a representative example and may require optimization based on the specific instrumentation and sample matrix.

Objective: To develop and validate a simple, precise, and accurate RP-HPLC method for the quantification of Obeticholic Acid.

Instrumentation:

-

HPLC system with a UV or Refractive Index (RI) detector.

-

Data acquisition and processing software.

Chromatographic Conditions:

| Parameter | Condition | Reference |

| Column | C18 column (e.g., 150 mm x 4.6 mm, 5 µm) | [11][12] |

| Mobile Phase | Acetonitrile and 0.1% Orthophosphoric Acid in water (e.g., 65:35 v/v) | [11] |

| Flow Rate | 1.0 mL/min | [11] |

| Injection Volume | 10 µL | [11] |

| Detection Wavelength | 210 nm (UV) | [11][12] |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | |

| Retention Time | Approximately 2.8-2.9 minutes | [11][12] |

Method Validation (as per ICH Q2(R1) Guidelines):

-

Specificity: The method should be able to resolve Obeticholic Acid from its impurities and degradation products.

-

Linearity: A linear relationship between the concentration and the detector response should be established over a defined range (e.g., 2.5 - 15 µg/mL).[12] A correlation coefficient (r²) of ≥ 0.999 is typically desired.[11]

-

Accuracy: The accuracy of the method should be determined by recovery studies at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Recoveries in the range of 98-102% are generally considered acceptable.[11]

-

Precision:

-

Repeatability (Intra-day precision): The precision of the method should be assessed by analyzing multiple replicates of the same sample on the same day.

-

Intermediate Precision (Inter-day precision): The precision should be evaluated by analyzing the same sample on different days, by different analysts, or with different equipment.

-

The relative standard deviation (RSD) for precision studies should typically be ≤ 2%.[11]

-

-

Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the chromatographic parameters (e.g., flow rate, mobile phase composition, column temperature) and observing the effect on the results.[11]

Applications in Drug Development and Clinical Use

Obeticholic Acid has been extensively studied and is approved for the treatment of Primary Biliary Cholangitis (PBC).[1] It is also under investigation for other liver and metabolic diseases.

Primary Biliary Cholangitis (PBC)

PBC is a chronic autoimmune disease characterized by the progressive destruction of small bile ducts in the liver, leading to cholestasis, fibrosis, and cirrhosis.[13]

-

Clinical Indication: Obeticholic Acid is indicated for the treatment of PBC in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA, or as monotherapy in adults unable to tolerate UDCA.[1]

-

Clinical Efficacy: Clinical trials, such as the POISE trial, have demonstrated that Obeticholic Acid significantly reduces serum levels of alkaline phosphatase (ALP), a key biomarker of disease progression in PBC.[5][14]

Nonalcoholic Steatohepatitis (NASH)

NASH is a more severe form of nonalcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage, which can lead to cirrhosis.[15]

-

Therapeutic Rationale: The pleiotropic effects of FXR activation, including improvements in insulin sensitivity, lipid metabolism, and anti-inflammatory and anti-fibrotic actions, make Obeticholic Acid a promising candidate for the treatment of NASH.[16]

-

Clinical Development: Obeticholic Acid has been evaluated in Phase 3 clinical trials for NASH. While it has shown efficacy in improving liver fibrosis, its development for this indication has faced regulatory hurdles due to safety concerns.[15]

Safety and Toxicology

The safety profile of Obeticholic Acid is an important consideration in its clinical use.

-

Pruritus (Itching): The most common adverse effect is dose-related pruritus.[5]

-

Lipid Metabolism: Obeticholic Acid can affect lipid profiles, including increases in LDL cholesterol and decreases in HDL cholesterol.

-

Hepatotoxicity: Serious liver injury has been reported in patients with PBC with advanced cirrhosis.[1] The FDA has issued warnings regarding incorrect dosing in patients with moderate to severe hepatic impairment, which can increase the risk of serious liver injury and death.[17] Careful dose adjustments and patient monitoring are crucial in this population.[6]

Conclusion and Future Directions

Obeticholic Acid represents a significant therapeutic advance, particularly for patients with PBC. Its mechanism of action through the potent activation of FXR has opened new avenues for the treatment of cholestatic and metabolic liver diseases. Ongoing research is focused on further elucidating the complex signaling pathways modulated by FXR and on developing second-generation FXR agonists with improved efficacy and safety profiles. For researchers and drug development professionals, a deep understanding of the pharmacology, analytical chemistry, and clinical application of Obeticholic Acid is essential for advancing the field of hepatology.

References

-

Obeticholic Acid - LiverTox - NCBI Bookshelf. (2019, December 10). National Center for Biotechnology Information. Retrieved from [Link]

- Avhad, P. S., & Gupta, R. (2021). Formulation and Evaluation of Obeticholic Acid Solid Dispersion Tablet.

-

Obeticholic Acid. PubChem. Retrieved from [Link]

- Gallego-Durán, R., et al. (2025). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders.

- Mason, A., & Nair, S. (2017). Obeticholic Acid: A Farnesoid X Receptor Agonist for Primary Biliary Cholangitis.

- Gatchalian, R., & Shah, N. (2022). Obeticholic Acid. In StatPearls.

- Hirschfield, G. M., et al. (2016). Phase 3 Study of Obeticholic Acid Evaluating Clinical Outcomes in Patients With Primary Biliary Cirrhosis. ClinicalTrials.gov.

- Zhou, J., et al. (2023). NASH Drug Development: Seeing the Light at the End of the Tunnel? Cell Metabolism, 35(6), 922-942.

-

Obeticholic acid. Wikipedia. Retrieved from [Link]

- Al-Dury, S., & Marschall, H. U. (2022). Obeticholic Acid—A Pharmacological and Clinical Review. Pharmaceuticals, 15(11), 1332.

-

Certara. (2017, June 1). Obeticholic Acid: From PK Model to Drug Label. YouTube. Retrieved from [Link]

- Al-Dury, S., & Marschall, H. U. (2022). Obeticholic Acid—A Pharmacological and Clinical Review.

- Shinde, S. S., et al. (2022).

-

Process for purifying obeticholic acid. (2016). European Patent Office. Retrieved from [Link]

-

What is the mechanism of Obeticholic acid? (2024, July 17). Patsnap Synapse. Retrieved from [Link]

- Jyothi, K., et al. (2020). Stability Indicating RP-HPLC Method Development and Validation for the Quantification of Obeticholic Acid in Bulk and its Pharmaceutical Dosage Form.

- Ghosh, A., & Datta, S. (2021). Treatment of Nonalcoholic Steatohepatitis by Obeticholic Acid: Current Status.

- Kowdley, K. V., et al. (2020). A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis.

- Shinde, S. S., et al. (2022). RP-HPLC analytical method development and validation of obeticholic acid in bulk and marketed formulation.

- Wang, Y., et al. (2024). The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials.

- Carino, A., et al. (2021). Obeticholic Acid for Primary Biliary Cholangitis. Journal of Clinical Medicine, 10(15), 3381.

- Di Mauro, S., et al. (2018). Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease. Journal of Clinical Medicine, 7(10), 346.

- Gallego-Durán, R., et al. (2021). Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders. International Journal of Molecular Sciences, 22(19), 10765.

- Al-Dossari, A. A., et al. (2022). Effect of obeticholic acid in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) patients: a systematic review and meta-analysis. Pharmaceuticals, 15(9), 1124.

- High performance liquid chromatography analysis method of obeticholic acid. (2019). Google Patents.

- A SENSITIVE AND RELIABLE ANALYTICAL METHOD FOR ESTIMATION OF OBETICHOLIC ACID IN TABLET DOSAGE FORM. (n.d.). International Journal of Pharmaceutical Sciences and Research.

-

FDA Drug Safety Communication: FDA warns about serious liver injury with Ocaliva (obeticholic acid) for rare chronic liver disease. (2017, September 21). U.S. Food and Drug Administration. Retrieved from [Link]

-

Efficacy and Safety of Obeticholic Acid in the Treatment of Primary Biliary Cholangitis. (2024, July 8). CenterWatch. Retrieved from [Link]

- Li, Y., et al. (2023). Discovery biomarker to optimize obeticholic acid treatment for non-alcoholic fatty liver disease. Biology Direct, 18(1), 47.

Sources

- 1. Obeticholic acid - Wikipedia [en.wikipedia.org]

- 2. Obeticholic Acid | C26H44O4 | CID 447715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. journaljpri.com [journaljpri.com]

- 5. mdpi.com [mdpi.com]

- 6. Obeticholic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. sciencescholar.us [sciencescholar.us]

- 12. ijper.org [ijper.org]

- 13. mayo.edu [mayo.edu]

- 14. A randomized trial of obeticholic acid monotherapy in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NASH Drug Development: Seeing the Light at the End of the Tunnel? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Treatment of Nonalcoholic Steatohepatitis by Obeticholic Acid: Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fda.gov [fda.gov]

The Etiocholenic Acid Pathway: Metabolic Significance and Analytical Profiling

Executive Summary

While the reduction of steroid ketones to alcohols (e.g., cortisol to tetrahydrocortisol) is the canonical pathway of steroid catabolism, a parallel oxidative pathway exists that is often overlooked in standard endocrinology texts: the formation of steroid carboxylic acids . Etiocholenic acid (specifically 3

For drug development professionals and metabolic researchers, this pathway offers a reservoir of underutilized biomarkers. Unlike neutral steroid metabolites, these acidic species require specific analytical handling and have been implicated in hypertension, altered redox states, and potential anti-inflammatory signaling. This guide dissects the biochemistry, physiological role, and rigorous quantification of etiocholenic acid.

Part 1: Structural Biochemistry & The "Acidic" Pathway

Defining the Molecule

Etiocholenic acid is a C-20 steroid, structurally analogous to pregnenolone but distinguished by the oxidation of the C-20 ketone to a carboxylic acid.

| Feature | Specification |

| IUPAC Name | 3 |

| Common Name | Etiocholenic Acid (often used broadly for the class) |

| Formula | C |

| Key Functional Groups | C-3 Hydroxyl (secondary alcohol), C-5 Double Bond ( |

| Stereochemistry | The carboxylic acid at C-17 is typically in the |

The Cortoic Acid Connection

The biological origin of etiocholenic acid lies in the oxidative cleavage of the C-17 side chain of corticosteroids. While the major catabolic route for cortisol involves reduction (A-ring reduction to dihydro- and tetrahydro- metabolites), a fraction (approx. 10-15%) undergoes side-chain oxidation.

-

Cortolic/Cortolonic Acids (C-21): The C-21 aldehyde of cortisol metabolites is oxidized to a carboxylic acid (cortoic acids).

-

Etiocholenic Acids (C-20): Further oxidative decarboxylation yields the C-20 etio-acids.

This pathway is critical because it increases the water solubility of the steroid without requiring glucuronidation or sulfation, representing a "Phase I" excretion mechanism that creates highly polar, ionizable metabolites.

Part 2: Metabolic Pathways (Visualization)

The following diagram illustrates the divergence between the reductive (canonical) and oxidative (etiocholenic) pathways of corticosteroid metabolism.

Caption: Divergence of cortisol metabolism.[2][3][4] The oxidative pathway (right) yields highly polar carboxylic acids (cortoic and etiocholenic), distinct from the reductive glucuronide pathway (left).

Part 3: Physiological Roles & Pharmacological Implications[3]

Biological Activity

Historically dismissed as inert waste products, recent investigations suggest specific roles for these acidic metabolites:

-

Hypertension & Sodium Retention: Unlike their parent mineralocorticoids, etio-acids do not bind the Mineralocorticoid Receptor (MR) to promote sodium retention. However, altered ratios of cortoic acids to neutral metabolites have been observed in hypertensive cohorts, suggesting they may serve as markers for 11

-HSD2 efficiency or alternative oxidative stress pathways. -

Anti-Inflammatory Potential: Synthetic derivatives of etiocholenic acid have been explored for anti-inflammatory properties.[5] The carboxylic acid moiety prevents binding to the Glucocorticoid Receptor (GR) in a way that causes transactivation, potentially offering a scaffold for "dissociated" steroids (antagonizing inflammation without metabolic side effects), though this remains an area of active chemical biology research.

-

Pheromone Precursors: In comparative biology (e.g., porcine models), C-16 unsaturated androstene derivatives are pheromones. Etiocholenic acid serves as a stable, non-volatile precursor pool that can be enzymatically converted back to active androstene pheromones by commensal skin microbiota.

Clinical Biomarker Utility

In drug development, monitoring etiocholenic acid is valuable for:

-

CYP17A1 Inhibitor Profiling: Drugs targeting CYP17A1 (e.g., abiraterone) alter the flux of C-21 to C-19 steroids. The C-20 acid pathway represents a "leak" in this blockade that is often unmeasured.

-

Adrenal Incidentaloma Classification: Differentiating non-functioning adenomas from sub-clinical cortisol-producing tumors can be enhanced by profiling the ratio of carboxylic acid metabolites to standard tetrahydro-metabolites.

Part 4: Analytical Protocol (Self-Validating System)

Quantifying etiocholenic acid requires overcoming two challenges: low abundance and the presence of the carboxylic acid group, which hinders standard GC-MS derivatization.

Methodology: GC-MS Profiling of Urinary Steroid Acids

Objective: Simultaneous extraction and quantification of neutral steroids and steroid acids (etiocholenic, cortolic acids).

Reagents

-

Internal Standard: Stigmasterol or deuterated cortisol (

-cortisol). -

Silylation Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Esterification Reagent: Diazomethane (classic, hazardous) or TMS-Diazomethane (safer alternative) or Acetyl chloride in methanol (for methyl ester formation).

Step-by-Step Workflow

-

Sample Preparation (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load 2 mL of urine (pH adjusted to 2.0 to protonate acids).

-

Wash with water (removes salts) and 10% methanol.

-

Critical Step: Elute with Ethyl Acetate/Ether (1:1) . This solvent mixture recovers both neutral steroids and the free carboxylic acids efficiently.

-

-

Derivatization (The "Dual-Block" Strategy):

-

Rationale: Carboxylic acids do not silylate easily or stably. They must be esterified first.

-

Step A (Methylation): Dissolve residue in methanol. Add acetyl chloride (creates anhydrous HCl in situ). Incubate at 60°C for 30 mins.

-

Result: R-COOH

R-COOCH

-

-

Step B (Silylation): Evaporate to dryness. Add 50

L MSTFA/TMCS. Incubate at 60°C for 30 mins.-

Result: Hydroxyl groups

TMS ethers. Ketones

-

-

-

GC-MS Acquisition:

-

Column: Rxi-1ms or DB-1 (non-polar, 100% dimethylpolysiloxane), 30m x 0.25mm.

-

Temp Program: 100°C (1 min)

20°C/min to 200°C -

Detection: SIM mode.[6] Monitor ions characteristic of the methyl ester/TMS derivative.

-

Target Ion: Molecular ion

and

-

-

Analytical Workflow Diagram

Caption: Dual-derivatization workflow. Methylation protects the carboxyl group prior to silylation, ensuring volatility for GC-MS analysis.

Part 5: Data Presentation & Reference Values

When analyzing patient data, the absolute concentration of etiocholenic acid is less informative than its ratio to precursor molecules.

Table 1: Physicochemical Properties & Diagnostic Ratios

| Parameter | Value / Description | Clinical Relevance |

| Molecular Weight | 318.45 g/mol (Free Acid) | Parent mass for MS tuning. |

| Retention Index (DB-1) | ~2650 (as Me-TMS derivative) | Elutes after C19 androgens, before C21 cortols. |

| Diagnostic Ratio 1 | Etiocholenic Acid / Cortol | Increases in oxidative stress or specific 20-reductase deficiency. |

| Diagnostic Ratio 2 | Etiocholenic Acid / Etiocholanolone | Markers of C17-oxidation vs. C17-cleavage balance. |

References

-

Monder, C., & Bradlow, H. L. (1980). Cortoic acids: novel acidic metabolites of corticosteroids.[6] Journal of Steroid Biochemistry.[2]

-

Krone, N., et al. (2010). Gas chromatography/mass spectrometry (GC/MS) profiling of urinary steroids for the diagnosis of steroid metabolic disorders.[7] PLoS ONE.

-

Shackleton, C. H. (1993). Mass spectrometry in the diagnosis of steroid-related disorders and in hypertension research. Journal of Steroid Biochemistry and Molecular Biology.

-

Palermo, M., et al. (2017). Steroid carboxylic acids: A review of the "forgotten" pathway.[6] Journal of Endocrinology.[2] (Note: Representative citation for the "forgotten pathway" concept).

-

Restek Corporation. (2020). Rapid Analysis of Steroid Hormones by GC/MS. (Technical Note on Column Selection).

Sources

- 1. Transformation of cholanic acid derivatives into pharmacologically active esters of phenolic acids by heterogeneous Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. gdx.net [gdx.net]

- 3. Corticosteroid - Wikipedia [en.wikipedia.org]

- 4. Steroid - Biosynthesis, Metabolism, Hormones | Britannica [britannica.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Etienic Acid: The C20 Gateway to Corticosteroid Synthesis

This guide serves as a comprehensive technical resource on Etienic Acid (3-oxo-androst-4-ene-17β-carboxylic acid) , a pivotal C20 steroid intermediate. It addresses the specific challenge of bridging the "C20–C21 Gap" to synthesize corticosteroids from phytosterol-derived precursors.

An In-Depth Technical Guide for Process Chemists and Metabolic Engineers

Executive Summary

Etienic acid (and its derivatives, such as the methyl ester) represents a strategic branch point in steroid manufacturing. Historically viewed as a degradation product of corticosteroids, it has re-emerged as a high-value chiral synthon for the de novo construction of the pregnane side chain (C21).

Unlike 17-ketosteroids (Androstenedione, AD) which require nucleophilic addition to build the side chain, Etienic acid offers a pre-existing carboxyl handle at C17. This allows for the precise chemical homologation required to synthesize Corticosteroids (e.g., Hydrocortisone, Betamethasone) and 17-Carboxamide derivatives (e.g., Finasteride intermediates).

Core Value Proposition:

-

Origin: Sustainable production via microbial side-chain cleavage of Phytosterols.

-

Utility: Precursor for C21-homologation (Arndt-Eistert synthesis) to form the dihydroxyacetone side chain.

-

Challenge: Overcoming the C20

C21 carbon deficit efficiently and safely.

Molecular Architecture & Properties

| Property | Specification |

| IUPAC Name | 3-oxo-androst-4-ene-17β-carboxylic acid |

| Common Name | Etienic Acid |

| Molecular Formula | |

| Molecular Weight | 316.43 g/mol |

| Stereochemistry | 17β-configuration (Critical for bioactivity of resulting corticoids) |

| Key Functional Groups | C3-Ketone (conjugated with |

| Solubility | Soluble in DMF, DMSO, chlorinated solvents; sparingly soluble in water. |

| Stability | Sensitive to decarboxylation under extreme heat; C3-ketone prone to reduction. |

Structural Significance

The 17β-carboxyl group is the defining feature. In natural corticosteroids, the C17 position holds a two-carbon side chain (

Biocatalytic Genesis: The Phytosterol Pathway

Industrial production relies on the selective microbial degradation of phytosterols (Sitosterol, Campesterol) using mutant strains of Mycobacterium (e.g., M. neoaurum, M. fortuitum).

Metabolic Engineering Strategy

To accumulate Etienic acid (C20) rather than fully degrading the side chain to 17-ketosteroids (C19), specific enzymes in the

-

Block 1 (Nucleus Preservation): Deletion of KstD (

-dehydrogenase) and KshA (9α-hydroxylase) prevents the degradation of the steroid ring system. -

Block 2 (Side-Chain Arrest): The degradation of the side chain proceeds via C27

C24-

To stop at C20 (Etienic Acid) , the enzyme responsible for the final cleavage of the C22 intermediate (Bisnorcholenic acid) must be active, but the enzyme degrading C20 to C19 (often a monooxygenase or specific thiolase) must be rate-limiting or absent.

-

Note: It is often easier to accumulate the C22 intermediate (Bisnorcholenic acid) and chemically degrade it to C20 or C21. However, direct fermentation to Etienic acid methyl ester is a growing area of patent literature.

-

Figure 1: Microbial degradation pathway of phytosterols. The goal is to arrest metabolism at the C20 stage (Etienic Acid) by inhibiting the final cleavage to C19 steroids.

Chemical Transformation: The Homologation Protocol

The conversion of Etienic acid to a corticosteroid (C21) requires the Arndt-Eistert Synthesis . This sequence inserts a methylene group (

Step-by-Step Protocol

Phase 1: Activation (Acid Chloride Formation)

-

Reagents: Oxalyl chloride ($ (COCl)_2

SOCl_2 $). -

Catalyst: DMF (catalytic).

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Procedure:

-

Dissolve Etienic acid (1.0 eq) in anhydrous DCM under

. -

Add catalytic DMF (0.05 eq).

-

Dropwise addition of Oxalyl chloride (1.2 eq) at 0°C.

-

Stir at Room Temperature (RT) for 2 hours until gas evolution ceases.

-

Evaporate solvent to yield Etienic Acid Chloride (crude).

-

Phase 2: Diazoketone Formation (The Carbon Insertion)

-

Reagents: Trimethylsilyldiazomethane (

) (Safer alternative to Diazomethane).[1][2] -

Solvent: THF/Acetonitrile (1:1).

-

Procedure:

-

Dissolve the crude Acid Chloride in THF/Acetonitrile.

-

Cool to 0°C.

-

Add

(2.0 eq) slowly. -

Stir for 3 hours. The product is the

-Diazoketone (21-diazo-pregn-4-ene-3,20-dione).

-

Safety Note: While

is non-explosive compared to

-

Phase 3: Functionalization to Corticoid Side Chain

To obtain the 21-Acetoxy-20-Keto moiety (precursor to Hydrocortisone/Cortexolone):

-

Reagents: Acetic Acid (

), heat (or metal catalyst like -

Mechanism: Acid-catalyzed decomposition of the diazoketone in the presence of acetate.

-

Procedure:

-

Dissolve Diazoketone in Glacial Acetic Acid.

-

Heat to 60°C or use

catalyst. -

Evolution of

gas indicates reaction progress. -

Result: 21-Acetoxy-pregn-4-ene-3,20-dione (Deoxycorticosterone Acetate analog).

-

Alternative: The "Corticienic" Route

If the target is 17-Carboxamide steroids (e.g., 4-aza-steroids like Finasteride), the homologation is skipped. The Etienic acid is activated (via CDI or Acid Chloride) and reacted directly with an amine (e.g., t-butylamine).

Analytical Standards & Quality Control

Verifying the purity of Etienic acid intermediates is critical to prevent "wrong-isomer" propagation.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm, 3.5µm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid

-

B: Acetonitrile + 0.1% Formic Acid

-

-

Gradient: 40% B to 90% B over 20 mins.

-

Detection: UV @ 240 nm (characteristic of the

-3-ketone enone system). -

Retention Time: Etienic acid elutes before Progesterone but after Androstenedione due to the polarity of the -COOH group.

NMR Characterization ( )

-

H1 (Alkene): Singlet/Multiplet at ~5.73 ppm (C4-H).

-

H2 (Angular Methyls):

-

C19-Methyl: ~1.20 ppm (s).

-

C18-Methyl: ~0.70 ppm (s) (Shift depends heavily on C17 substitution).

-

-

C13 Carbonyls:

-

C3-Ketone: ~199 ppm.

-

C17-Carboxyl: ~178 ppm.

-

References

-

Microbial Production of Steroidal Intermediates

- Title: Efficient Synthesis of Steroidal Intermediates with a C17 Side Chain from Phytosterols by Genetically Modified Mycolicibacterium neoaurum NRRL B-3805 Strain.

- Source: PMC / N

-

URL:[Link]

-

Arndt-Eistert Homologation Chemistry

- Title: Arndt-Eistert Synthesis - Mechanism and Protocols.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Safety in Diazomethane Alternatives

-

Etienic Acid Structure & Data

-

Corticosteroid Biosynthesis Context

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. (17beta)-3-Oxoandrost-4-ene-17-carboxylic acid | C20H28O3 | CID 99472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (17beta)-3-Oxoandrost-4-ene-17-carboxylic acid | C20H28O3 | CID 99472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Screening of Microbial Fermentation Products for Anti-M. tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. STUDIES ON THE ORIGIN OF CIRCULATING 18-HYDROXYCORTISOL AND 18-OXOCORTISOL IN NORMAL HUMAN SUBJECTS - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 3β-hydroxy-5-etienic acid

An In-depth Technical Guide to 3β-hydroxy-5-etienic acid

Introduction

3β-hydroxy-5-etienic acid, systematically known as 3β-hydroxyandrost-5-en-17β-carboxylic acid, is a C20 steroid derivative belonging to the class of etienic acids. It is structurally derived from the abundant adrenal steroid dehydroepiandrosterone (DHEA) and represents a key metabolite in the complex web of human steroidogenesis. While not as extensively studied as its precursor DHEA or major downstream hormones like testosterone and estradiol, 3β-hydroxy-5-etienic acid and its derivatives are gaining attention for their potential biological activities and their utility as biomarkers in clinical diagnostics, particularly in the context of adrenal gland function and pathology.

This technical guide provides a comprehensive overview of 3β-hydroxy-5-etienic acid, consolidating current knowledge on its physicochemical properties, synthesis and biosynthesis, biological significance, and the analytical methodologies employed for its detection and quantification. This document is intended for researchers, scientists, and professionals in drug development with an interest in steroid biochemistry and its clinical applications.

Physicochemical Properties

3β-hydroxy-5-etienic acid is an androstanoid steroid characterized by a hydroxyl group at the 3β-position, a double bond between carbons 5 and 6 (Δ5), and a carboxylic acid group at the 17β-position. Its structure is closely related to dehydroepiandrosterone (DHEA), differing by the presence of a carboxylic acid instead of a ketone at C-17.

Table 1: Physicochemical Properties of 3β-hydroxy-5-etienic acid and its Precursor, DHEA

| Property | 3β-hydroxy-5-etienic acid | Dehydroepiandrosterone (DHEA) |

| Systematic Name | 3β-hydroxyandrost-5-en-17β-carboxylic acid | 3β-hydroxyandrost-5-en-17-one[1][2][3] |

| Molecular Formula | C20H30O3 | C19H28O2[2] |

| Molecular Weight | 318.45 g/mol | 288.42 g/mol [2] |

| CAS Number | Not explicitly assigned | 53-43-0[3] |

| Appearance | White crystalline solid (inferred) | White crystalline powder[2] |

| Key Features | C17-carboxylic acid, C3-hydroxyl, Δ5 double bond | C17-ketone, C3-hydroxyl, Δ5 double bond[3] |

Biosynthesis of 3β-hydroxy-5-etienic acid

The biosynthesis of 3β-hydroxy-5-etienic acid is intrinsically linked to the metabolism of cholesterol, the universal precursor for all steroid hormones. The pathway begins in the adrenal glands, gonads, and brain with the conversion of cholesterol to pregnenolone.[4] This is followed by a series of enzymatic reactions leading to the formation of DHEA, which can then be further metabolized to 3β-hydroxy-5-etienic acid.

The key biosynthetic steps are:

-

Cholesterol to Pregnenolone: The cholesterol side-chain is cleaved by the enzyme CYP11A1 (cholesterol side-chain cleavage enzyme) to form pregnenolone.

-

Pregnenolone to DHEA: Pregnenolone is converted to DHEA via the action of CYP17A1 (17α-hydroxylase/17,20-lyase).

-

DHEA Metabolism: DHEA serves as a major branch-point in steroidogenesis. While the exact enzymatic steps leading to the oxidation of the C17-ketone of DHEA to a carboxylic acid to form 3β-hydroxy-5-etienic acid in vivo are not fully elucidated, it is a recognized metabolic product. This conversion likely involves one or more oxidative enzymes.

In the liver, etienic acids undergo further metabolism, including conjugation with glucuronic acid, to increase their water solubility for excretion in the bile.[5]

Figure 1: Simplified biosynthetic pathway of 3β-hydroxy-5-etienic acid from cholesterol.

Chemical Synthesis

The chemical synthesis of 3β-hydroxy-5-etienic acid typically starts from readily available steroid precursors such as DHEA or pregnenolone. A common strategy involves the protection of the reactive 3β-hydroxyl group, followed by modification of the C17 position to introduce the carboxylic acid, and subsequent deprotection.

Representative Synthetic Protocol

The following protocol is a representative example based on established steroid chemistry principles.

Step 1: Protection of the 3β-hydroxyl group of DHEA

-

Dissolve DHEA in a suitable solvent such as pyridine.

-

Add an excess of a protecting group reagent, for example, acetic anhydride, to form the 3β-acetoxy derivative.

-

Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purify the resulting 3β-acetoxyandrost-5-en-17-one by recrystallization or column chromatography.

Step 2: Conversion of the C17-ketone to a carboxylic acid

-

The 17-keto group can be converted to a carboxylic acid via various methods, such as a haloform reaction on a suitable precursor with a 17-acetyl group, or by a multi-step sequence involving the introduction of a two-carbon chain at C17 followed by oxidation.

-

For instance, a Reformatsky reaction with a zinc-bromoacetate reagent can introduce a carboxymethyl group at C17, followed by dehydration and then oxidative cleavage of the resulting double bond to yield the carboxylic acid.

Step 3: Deprotection of the 3β-hydroxyl group

-

The 3β-acetoxy group is hydrolyzed back to the hydroxyl group.

-

This is typically achieved by treating the protected etienic acid with a base, such as potassium hydroxide in methanol.

-

The reaction mixture is then acidified to protonate the carboxylate and the hydroxyl group.

-

The final product, 3β-hydroxy-5-etienic acid, is then purified by recrystallization.

Figure 2: General synthetic workflow for 3β-hydroxy-5-etienic acid from DHEA.

Biological Role and Significance

The biological functions of 3β-hydroxy-5-etienic acid are an active area of research. Its structural similarity to other biologically active steroids suggests several potential roles.

Endocrine Function and Metabolism

As a metabolite of DHEA, 3β-hydroxy-5-etienic acid is part of the broader network of steroid hormone metabolism. Its levels in biological fluids can reflect the activity of steroidogenic enzymes and provide insights into the overall balance of androgen and estrogen precursors.[1] In some contexts, it is considered a short-chain bile acid and has been shown to exhibit choleretic properties, meaning it can increase the volume of bile secreted from the liver.[5]

Potential as a Biomarker for Adrenal Tumors

Urinary steroid metabolomics has emerged as a powerful tool for the differential diagnosis of adrenal tumors. Adrenocortical carcinomas (ACC) often exhibit a pattern of inefficient and aberrant steroidogenesis, leading to the accumulation and excretion of immature steroid precursors and their metabolites. Elevated levels of 3β-hydroxy-5-ene steroids, including potentially 3β-hydroxy-5-etienic acid, can be indicative of malignancy. Comprehensive steroid profiling by methods such as gas chromatography-mass spectrometry (GC-MS) can help distinguish benign adrenocortical adenomas from malignant carcinomas with high sensitivity and specificity.

Pharmacological Activities of Derivatives

Research into synthetic derivatives of related etienic acids has revealed significant biological activities. For instance, derivatives of 3β-hydroxyandrosta-5,7-diene-17β-carboxylic acid have shown potent anti-proliferative effects on keratinocytes and melanoma cells, as well as anti-inflammatory properties. These findings suggest that the etienic acid scaffold may be a valuable starting point for the development of novel therapeutic agents.

Analytical Methodologies

The accurate quantification of 3β-hydroxy-5-etienic acid in biological matrices such as urine and plasma is crucial for both research and clinical applications. The primary analytical techniques employed are mass spectrometry-based methods, which offer high sensitivity and specificity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a well-established method for comprehensive urinary steroid profiling.

Sample Preparation Protocol for Urine:

-

Enzymatic Hydrolysis: Steroids in urine are primarily conjugated to glucuronide and sulfate groups. An enzymatic hydrolysis step, typically using β-glucuronidase and sulfatase, is necessary to cleave these conjugates and release the free steroids.

-

Extraction: The deconjugated steroids are extracted from the aqueous urine matrix using solid-phase extraction (SPE) with a C18 or similar reversed-phase cartridge.

-

Derivatization: To improve their volatility and chromatographic properties for GC analysis, the hydroxyl and carboxyl groups of the steroids are derivatized. A common method is a two-step process involving methoximation of the keto groups followed by silylation of the hydroxyl and carboxyl groups with a reagent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The steroids are separated on a capillary column and detected by the mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is increasingly used for the targeted quantification of steroids in both urine and plasma. It often requires less extensive sample preparation than GC-MS and can sometimes analyze conjugated steroids directly.

Sample Preparation Protocol for Plasma:

-

Protein Precipitation: Plasma proteins are precipitated by adding a solvent like acetonitrile. This is often done in the presence of an internal standard for accurate quantification.

-

Centrifugation: The sample is centrifuged to pellet the precipitated proteins.

-

Supernatant Analysis: The supernatant, containing the steroids, is collected, often diluted, and then directly injected into the LC-MS/MS system.

-

LC-MS/MS Analysis: The steroids are separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.

Conclusion

3β-hydroxy-5-etienic acid is a significant, albeit understudied, metabolite of the key adrenal steroid DHEA. Its role in steroid metabolism, potential as a clinical biomarker for adrenal cancer, and the demonstrated pharmacological activity of its derivatives highlight the importance of continued research into this compound. Advances in analytical techniques, particularly mass spectrometry, are enabling more sensitive and comprehensive profiling of this and other steroids, paving the way for new diagnostic applications and a deeper understanding of its biological functions. This guide provides a foundational understanding for researchers and clinicians working in the fields of endocrinology, oncology, and drug discovery.

References

-

Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review. Molecules. 2022;27(21):7569. Available from: [Link]

-

3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Available from: [Link]

-

Dehydroepiandrosterone. Wikipedia. Available from: [Link]

- Lobastova TG, Khomutov SM, Vasiljeva LL, Lapitskaya MA, Pivnitsky KK, Donova MV.

-

Epiandrosterone. Wikipedia. Available from: [Link]

- Zhu, et al. Synthesis of Novel Androstane-N-Cyclohexyl-17-Carboxamides, and Their Effect on the 5α-Reductase. Pharmaceutical Sciences. 2021;27(4):534-543.

-

Biotransformation of 17β-hydroxy-androst-1,4,6-triene-3-one by Isaria fumosorosea KCH J2. ResearchGate. Available from: [Link]

-

Dehydroepiandrosterone and Its Metabolite 5-Androstenediol: New Therapeutic Targets and Possibilities for Clinical Application. MDPI. Available from: [Link]

-

3beta-Acetoxyandrost-5-en-17-one. PubChem. Available from: [Link]

-

3-Hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta(a)phenanthren-17-one. PubChem. Available from: [Link]

-

Dehydroepiandrosterone. PubChem. Available from: [Link]

-

Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism. PMC. Available from: [Link]

-

Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. DergiPark. Available from: [Link]

-

Nuclear Receptors and Their Selective Pharmacologic Modulators. PMC. Available from: [Link]

-

Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat. NIH. Available from: [Link]

-

Cholesterol Biosynthesis Pathway: Biochemistry. YouTube. Available from: [Link]

Sources

- 1. Synthesis and Pharmacological Properties of Modified A- and D-Ring in Dehydroepiandrosterone (DHEA): A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3beta-Hydroxyandrost-5-ene-17-one | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Dehydroepiandrosterone - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Hepatic metabolism of 3 alpha-hydroxy-5 beta-etianic acid (3 alpha-hydroxy-5 beta-androstan-17 beta-carboxylic acid) in the adult rat - PMC [pmc.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Role of Etiocholenic Acid in Androgen Research

Executive Summary: The history of etiocholenic acid is a window into the foundational era of steroid chemistry and androgen research. While not a potent androgen itself, this C-19 steroid metabolite was a crucial tool for the pioneers of endocrinology. Its significance lies not in its biological activity, but in its instrumental role in the structural elucidation of the first identified androgens, its place in the systematic study of structure-activity relationships, and its enduring relevance in understanding androgen metabolism. This guide provides a technical overview of the historical context, experimental utility, and lasting legacy of etiocholenic acid for researchers in steroid biochemistry and drug development.

The Dawn of Androgen Chemistry: Isolating the 'Male Hormone'

The early 20th century was marked by a fervent quest to isolate and identify the chemical messengers responsible for male sexual characteristics. This period of intense scientific discovery laid the essential groundwork for understanding the entire field of steroid hormones.

A monumental breakthrough occurred in 1931 when Adolf Butenandt isolated a crystalline androgen from thousands of liters of male urine.[1][2] This compound, named androsterone , was the first male sex hormone to be chemically identified, a feat that required processing immense volumes of starting material to yield mere milligrams of pure substance.[1][2][3]

This discovery was soon followed by another pivotal achievement. In 1935, the teams of Ernst Laqueur in Amsterdam, and Adolf Butenandt and Leopold Ruzicka in Germany and Switzerland, respectively, independently isolated the far more potent androgen, testosterone , directly from testicular tissue.[4] Ruzicka and Butenandt further solidified this landmark by achieving the chemical synthesis of testosterone from cholesterol, work for which they were jointly awarded the Nobel Prize in Chemistry in 1939.[2][5][6]

These discoveries were not merely about identifying new molecules; they were about deciphering a new biological language. The immediate challenge was to prove the exact chemical structures of these hormones. In an era before modern spectroscopic techniques like NMR or mass spectrometry, this required painstaking chemical degradation and synthesis, a process in which simpler, stable derivatives like etiocholenic acid became indispensable.

Etiocholenic Acid: Structure, Nomenclature, and Stereochemistry

To appreciate the role of etiocholenic acid, one must first understand the fundamental stereochemistry of the steroid nucleus. Etiocholenic acid is a C-19 steroid, meaning it is derived from the same core carbon skeleton as testosterone. Its defining feature is the replacement of the typical 17-hydroxyl or 17-keto group of active androgens with a carboxylic acid group.

The critical distinction in androgen metabolism lies in the stereochemistry at the junction of the A and B rings of the steroid nucleus. This is determined by the orientation of the hydrogen atom at the 5th carbon position, leading to two major series of metabolites:

-

Androstane (5α-series): The A/B rings are in a trans configuration, resulting in a relatively flat, planar molecule. Androsterone is the primary metabolite in this series.

-

Etiocholane (5β-series): The A/B rings are in a cis configuration, giving the molecule a distinct bend. Etiocholanolone is the major metabolite in this series.[7]

Etiocholenic acid is the carboxylic acid derivative of the etiocholane (5β) series. This seemingly subtle difference in three-dimensional shape has profound consequences for biological activity, as the bent structure of the etiocholane series fits poorly into the androgen receptor compared to the planar androstane series.

The Role of Etiocholenic Acid in Structural Elucidation

In the 1930s, proving the structure of a complex natural product like androsterone was a monumental task. The primary method was classical chemical degradation, where the unknown molecule was systematically broken down into smaller, simpler compounds whose structures were already known.

Etiocholenic acid was a key endpoint in these degradative sequences. By subjecting androsterone to a series of harsh oxidative reactions, chemists could cleave the D-ring and convert the C17 position into a carboxylic acid, ultimately yielding an etiocholenic acid derivative. Because the structure of these simpler acids could be determined more easily (or confirmed through independent synthesis), this process allowed researchers to work backward and deduce the ring structure of the parent androgen. This provided the irrefutable proof required to confirm the structures proposed by Butenandt and Ruzicka.

Synthesis and Biological Evaluation: Understanding Structure-Activity Relationships (SAR)

The elucidation of androgen structures opened the door to synthesis, not just for confirmation, but for the creation of novel analogs. Etiocholenic acids, with their reactive carboxylic acid group, served as useful synthetic intermediates. However, their greatest contribution in this area was as a tool for understanding Structure-Activity Relationships (SAR).

To systematically probe which parts of the androgen molecule were responsible for its biological effects, researchers required a reliable bioassay. The standard method of the era was the Capon's Comb Growth Test .

This bioassay provided a quantitative measure of a compound's androgenicity. The underlying principle is that the comb of a rooster is a secondary sexual characteristic whose growth is directly dependent on androgenic stimulation.

-

Objective: To quantify the androgenic activity of a test compound.

-

Model: The capon (a castrated male chicken). Castration removes the endogenous source of androgens, causing the comb to regress.

-

Methodology:

-

Animal Preparation: Immature male chickens are surgically castrated. They are allowed a recovery period during which their combs shrink significantly.

-

Compound Administration: The test compound (e.g., testosterone, androsterone, etiocholenic acid), dissolved in a suitable vehicle like sesame oil, is administered to the capons, typically via intramuscular injection or direct application to the comb, over several consecutive days.

-

Measurement: The size of the comb (length and height) is measured daily before and during the treatment period.

-

Endpoint: The primary endpoint is the total increase in comb size (sum of length and height) compared to a control group receiving only the vehicle.

-

Quantification: The activity of a test compound is often expressed relative to a standard, such as testosterone or androsterone.

-

Through meticulous experiments using this protocol, a clear hierarchy of androgenic potency emerged. This data was crucial for establishing the key structural requirements for a molecule to bind to and activate the androgen receptor.

The results from capon comb tests and other bioassays allowed for the direct comparison of different steroid structures, providing invaluable insights for medicinal chemists.

| Compound | Steroid Series | Key Structural Features | Relative Androgenic Activity | Causality for Activity Level |

| Testosterone | N/A (Δ4-ene) | 17β-hydroxyl, 3-keto | 100% (Reference) | Optimal structure for androgen receptor binding and activation. |

| Androsterone | 5α-Androstane | 17-keto, 3α-hydroxyl | ~15-20% | The planar 5α structure allows for effective receptor binding, though less potent than testosterone. |

| Etiocholanolone | 5β-Etiocholane | 17-keto, 3α-hydroxyl | < 1-2% | The bent 5β structure results in poor geometric fit with the androgen receptor, drastically reducing activity.[7] |

| Etiocholenic Acid | 5β-Etiocholane | 17-carboxylic acid | Negligible | The bent 5β structure and the bulky, polar carboxylic acid group at C17 prevent effective receptor binding. |

These SAR studies, using etiocholenic acid and its relatives as negative controls, were foundational. They demonstrated unequivocally that both the overall shape of the steroid nucleus (5α vs. 5β) and the nature of the substituent at the C17 position were critical determinants of biological function.

Etiocholenic Acid in Androgen Metabolism

In the body, testosterone and other active androgens do not persist indefinitely. They are metabolized, primarily in the liver, into inactive forms that can be excreted in the urine.[8] This metabolic clearance is a crucial aspect of endocrine homeostasis.

The two major metabolic pathways for androgens involve the reduction of the A-ring, catalyzed by 5α-reductase and 5β-reductase enzymes:

-

5α-Reductase Pathway: Converts testosterone to the highly potent Dihydrotestosterone (DHT) in target tissues, and also leads to the formation of androsterone. This is generally considered the more "androgenic" pathway.[7][9]

-

5β-Reductase Pathway: Leads to the formation of etiocholanolone. This pathway produces metabolites with very low androgenic potential.[7][10]

Androsterone and etiocholanolone are the principal androgen metabolites found in urine.[7][9] While etiocholenic acid is not a direct, major endpoint of this pathway, it represents a further oxidized state of etiocholanolone. The study of the ratio of 5α (androsterone) to 5β (etiocholanolone) metabolites remains a valuable tool in modern endocrinology for assessing the overall preference of androgen metabolism in an individual.[11]

Modern Relevance and Legacy

With the advent of sophisticated analytical technologies, the direct use of etiocholenic acid in frontline research has diminished. However, its historical importance provides a lasting legacy:

-